molecular formula C8H9ClFNO B13932751 1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol

1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol

Cat. No.: B13932751
M. Wt: 189.61 g/mol
InChI Key: NBJCIPKDYKIGNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol is a chemical compound belonging to the class of fluorinated pyridines. This compound is characterized by the presence of chloro, fluoro, and methyl substituents on the pyridine ring, along with an ethan-1-ol group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol typically involves multi-step synthetic routes One common method includes the selective fluorination of pyridine derivatives, followed by chlorination and methylation reactionsIndustrial production methods may employ optimized reaction conditions, such as the use of specific catalysts and solvents, to achieve high yields and purity .

Chemical Reactions Analysis

1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated pyridine derivatives.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique substituents.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance the compound’s binding affinity to certain enzymes and receptors, modulating their activity. The ethan-1-ol group may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol can be compared with other fluorinated pyridines, such as:

    2-Fluoro-4-chloropyridine: Similar in structure but lacks the ethan-1-ol group.

    3-Chloro-5-fluoro-2-methylpyridine: Similar substituents but different positions on the pyridine ring.

    6-Chloro-5-fluoropyridin-3-ol: Contains a hydroxyl group instead of the ethan-1-ol group. The uniqueness of this compound lies in its specific combination of substituents and the presence of the ethan-1-ol group, which imparts distinct chemical properties and biological activities.

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

1-(6-chloro-5-fluoro-4-methylpyridin-3-yl)ethanol

InChI

InChI=1S/C8H9ClFNO/c1-4-6(5(2)12)3-11-8(9)7(4)10/h3,5,12H,1-2H3

InChI Key

NBJCIPKDYKIGNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1C(C)O)Cl)F

Origin of Product

United States

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